molecular formula C12H22O2 B12646006 Ethyl 2-propylhept-2-enoate CAS No. 93963-10-1

Ethyl 2-propylhept-2-enoate

Cat. No.: B12646006
CAS No.: 93963-10-1
M. Wt: 198.30 g/mol
InChI Key: YNRAJURBLQEZAE-ZHACJKMWSA-N
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Description

Ethyl 2-propylhept-2-enoate is an α,β-unsaturated ester characterized by a hept-2-enoate backbone substituted with a propyl group at the β-position and an ethyl ester group. α,β-unsaturated esters are notable for their reactivity in Michael additions and polymerizations, influenced by the electron-withdrawing ester group and conjugated double bond .

Properties

CAS No.

93963-10-1

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

ethyl (E)-2-propylhept-2-enoate

InChI

InChI=1S/C12H22O2/c1-4-7-8-10-11(9-5-2)12(13)14-6-3/h10H,4-9H2,1-3H3/b11-10+

InChI Key

YNRAJURBLQEZAE-ZHACJKMWSA-N

Isomeric SMILES

CCCC/C=C(\CCC)/C(=O)OCC

Canonical SMILES

CCCCC=C(CCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-propylhept-2-enoate can be synthesized through the esterification of 2-propyl-2-heptenoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to optimize yield and purity .

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 2-propylhept-2-enoate, as an ester, undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids and alcohols.

  • Acidic Hydrolysis :
    Reaction with HCl or H2SO4 at elevated temperatures cleaves the ester bond, forming 2-propylhept-2-enoic acid and ethanol.
    Ethyl 2-propylhept-2-enoate+H2O2-propylhept-2-enoic acid+Ethanol\text{this compound} + \text{H}_2\text{O} \rightarrow \text{2-propylhept-2-enoic acid} + \text{Ethanol}

  • Basic Hydrolysis :
    Treatment with NaOH produces the sodium salt of the carboxylic acid and ethanol.

Reduction Reactions

The α,β-unsaturated ester moiety in this compound is susceptible to reduction.

  • Hydrogenation :
    Catalytic hydrogenation (e.g., H2/Pd-C) reduces the double bond to form ethyl 2-propylheptanoate , a saturated ester.
    Ethyl 2-propylhept-2-enoate+H2Ethyl 2-propylheptanoate\text{this compound} + \text{H}_2 \rightarrow \text{Ethyl 2-propylheptanoate}

  • Conjugate Reduction :
    Selective reduction of the α,β-unsaturated ester (e.g., via NaBH4 or Zn(BH4)2) may yield diols, though this requires further experimental verification .

Electrophilic Addition Reactions

The double bond in the enoate system can undergo electrophilic additions, similar to mechanisms observed in related compounds .

  • Dibromination :
    Reaction with Br2 in non-polar solvents (e.g., CCl4) likely forms ethyl 2,3-dibromo-2-propylheptanoate . Steric hindrance from the propyl group may favor syn addition, though stereochemical outcomes depend on reaction conditions .

  • Dihydroxylation :
    Treatment with KMnO4 or OsO4 could introduce hydroxyl groups across the double bond, forming dihydroxy esters.

Cyclopropane Formation

The α,β-unsaturated ester framework may participate in [2+1] cycloadditions (e.g., with carbenes) to form cyclopropane derivatives, though this is speculative for this compound.

Stereochemical Considerations

Reactions involving the double bond (e.g., dibromination) may exhibit stereoselectivity due to the propyl substituent’s steric bulk. For example:

  • Anti/syn diastereomers could form during reductions or additions, as seen in similar α,β-unsaturated esters .

  • Enantiomeric excess (ee) may be determined via chiral HPLC columns .

Analytical Data

PropertyValueSource
Molecular FormulaC12H22O2PubChem
Molecular Weight198.30 g/molPubChem
SMILESCCCC/C=C(\CCC)/C(=O)OCCPubChem
IUPAC NameEthyl (E)-2-propylhept-2-enoatePubChem

Mechanism of Action

Comparison with Similar Compounds

Ethyl 2-Acetylheptanoate

Key Differences :

  • Substituent: Ethyl 2-acetylheptanoate (CAS 24317-94-0) features an acetyl group instead of a propyl group at the β-position, reducing steric hindrance but increasing electrophilicity due to the ketone moiety .
  • Applications: While Ethyl 2-acetylheptanoate’s use is unspecified, acetylated esters often serve as flavoring agents or intermediates in pharmaceuticals.
Property Ethyl 2-Propylhept-2-Enoate (Inferred) Ethyl 2-Acetylheptanoate
CAS Number N/A 24317-94-0
Functional Groups α,β-unsaturated ester + propyl Ester + acetyl
Hazard Classification Unknown Non-hazardous

Haloxyfop Ethoxyethyl Ester

Key Differences :

  • Structure: Haloxyfop ethoxyethyl ester () includes a pyridinyloxy-phenoxy substituent, enhancing its herbicidal activity compared to simpler esters like this compound.
  • Reactivity: The trifluoromethyl and chlorine groups in haloxyfop increase environmental persistence and target specificity, whereas this compound’s simpler structure may limit such applications .

Diofenolan

Key Differences :

  • Functionality: Diofenolan () is a dioxolane-containing insect growth regulator, contrasting with this compound’s unsaturated ester backbone. Its cyclic ether structure improves stability under field conditions .

Structural and Crystallographic Considerations

The SHELX software suite () is widely used for small-molecule crystallography, which could determine this compound’s conformation and packing. α,β-unsaturated esters often exhibit planar geometries due to conjugation, affecting crystallization behavior. Hydrogen-bonding patterns, analyzed via graph set theory (), might differ between this compound and saturated esters (e.g., Ethyl 2-acetylheptanoate), influencing solubility and melting points .

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